3-アセチルピリジンアデニンジヌクレオチド

説明

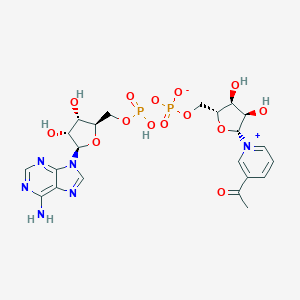

3-acetylpyridine adenine dinucleotide is an organic molecular entity.

A coenzyme composed of ribosylnicotinamide 5'-diphosphate coupled to adenosine 5'-phosphate by pyrophosphate linkage. It is found widely in nature and is involved in numerous enzymatic reactions in which it serves as an electron carrier by being alternately oxidized (NAD+) and reduced (NADH). (Dorland, 27th ed)

科学的研究の応用

電子伝達体

APAD は、酸化と還元のサイクルを繰り返す様々な酵素反応において重要な電子伝達体です。 . 電子伝達に関わる多くの生化学反応において重要な役割を果たしています。 .

水素受容補酵素

APAD は、多くの脱水素酵素反応において、水素受容補酵素として NAD の代わりになることができます。 . この性質から、これらの反応の研究とメカニズムの理解に役立ちます。

酸化リン酸化研究

酸化リン酸化のプロセスは、APAD を用いて研究することができます。 . 酸化リン酸化は細胞呼吸における重要なプロセスであり、APAD は研究者たちがその複雑さを理解するのに役立ちます。

生化学反応における基質

APAD は、様々な生化学反応において適切な基質として使用することができます。 . これにより、研究者たちはこれらの反応の速度論とメカニズムを研究することができます。

NAD よりも高い酸化電位

APAD は NAD よりも高い酸化電位を持っています。 . この特性により、高い酸化電位を必要とする反応の研究に役立ちます。

還元における安定性と効率性

APAD は NAD よりも効率的に還元され、より安定しています。 . これにより、NAD の還元型が必要な反応において、有用な代替手段となります。

トランスハイドロゲナーゼプロセスにおけるプロトン受容体

NADH や NADPH を伴うトランスハイドロゲナーゼプロセスにおいて、APAD はプロトン受容体としても機能します。 <svg class="icon" height="16" p-id="17

作用機序

Target of Action

The primary target of 3-Acetylpyridine Adenine Dinucleotide (3-APAD) is the enzyme 4-hydroxy-tetrahydrodipicolinate reductase found in Escherichia coli . This enzyme plays a crucial role in the biosynthesis of L-lysine, L-methionine, and meso-diaminopimelate, which are essential for both protein synthesis and peptidoglycan cell wall formation .

Mode of Action

3-APAD is an analog of Nicotinamide Adenine Dinucleotide (NAD), a coenzyme found widely in nature . It serves as an electron carrier in numerous enzymatic reactions, where it is alternately oxidized (NAD+) and reduced (NADH) . 3-APAD can substitute for NAD as a hydrogen-accepting cofactor in many dehydrogenase reactions .

Biochemical Pathways

3-APAD is involved in various enzymatic activities, particularly in dehydrogenase reactions . These reactions are part of larger biochemical pathways such as oxidative phosphorylation, where 3-APAD can be used as a suitable substrate . It also plays a role in the transhydrogenation processes with NADH or NADPH .

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability .

Result of Action

As an electron carrier, 3-APAD plays a significant role in energy metabolism. It participates in the transfer of electrons in various enzymatic reactions, contributing to the production of ATP, the energy currency of the cell . Its action results in the oxidation and reduction of molecules, facilitating numerous biochemical reactions .

Action Environment

The action of 3-APAD can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as it is recommended to be stored at -20°C . .

生化学分析

Biochemical Properties

3-Acetylpyridine Adenine Dinucleotide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it interacts with the enzyme 4-hydroxy-tetrahydrodipicolinate reductase in Escherichia coli . The nature of these interactions involves the compound serving as an electron carrier, being alternately oxidized and reduced .

Cellular Effects

The effects of 3-Acetylpyridine Adenine Dinucleotide on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 3-Acetylpyridine Adenine Dinucleotide involves its role as an electron carrier. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

3-Acetylpyridine Adenine Dinucleotide is involved in numerous metabolic pathways, interacting with various enzymes or cofactors

生物活性

3-Acetylpyridine adenine dinucleotide (3-APAD) is a significant biochemical reagent with diverse applications in biological research, particularly in enzymatic reactions and metabolic pathways. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : CHNOP

- Molecular Weight : 662.44 g/mol

- CAS Number : 86-08-8

3-APAD serves primarily as an electron transporter in various enzymatic reactions. It is involved in redox reactions where it alternates between oxidized (3-APAD) and reduced (3-APADH) forms. The compound plays a crucial role in the activity of several dehydrogenases and transhydrogenases, facilitating hydride transfer reactions essential for cellular metabolism.

Enzymatic Interactions

- Transhydrogenation Reactions :

- Lactate Dehydrogenase Activity :

Antimalarial Properties

Recent research has highlighted the antimalarial potential of compounds that interact with 3-APAD. For instance:

- A study evaluated various organoarsenic compounds against Plasmodium falciparum, revealing that some compounds exhibited significant inhibitory effects on parasite growth at low micromolar concentrations (IC values ranging from 0.35 µM to 8.64 µM). The study utilized 3-APAD in assays to measure LDH activity, indicating its role in evaluating compound efficacy against malaria .

Table of Biological Activity Data

| Compound | IC (µM) | Target | Notes |

|---|---|---|---|

| Organoarsenic As-8 | 0.35 | Plasmodium falciparum | Best gametocytocidal activity observed |

| Organoarsenic As-5 | 1.52 | Plasmodium falciparum | Moderate activity |

| Organoarsenic As-9 | 8.64 | Plasmodium falciparum | Lower activity compared to As-8 |

Research Findings

- Kinetic Studies : Kinetic analyses demonstrated that the Km values for the reduction of 3-APAD by NADH were significantly higher than those for NADPH, suggesting different binding affinities and mechanisms depending on the reductant used .

- Safety and Toxicity : While 3-APAD has shown promise in various biochemical assays, it also possesses irritant properties as indicated by hazard classifications (GHS07). Safety protocols must be followed during handling .

特性

IUPAC Name |

[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O14P2/c1-10(29)11-3-2-4-27(5-11)21-17(32)15(30)12(40-21)6-38-43(34,35)42-44(36,37)39-7-13-16(31)18(33)22(41-13)28-9-26-14-19(23)24-8-25-20(14)28/h2-5,8-9,12-13,15-18,21-22,30-33H,6-7H2,1H3,(H3-,23,24,25,34,35,36,37)/t12-,13-,15-,16-,17-,18-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPVQNXLUPNWQHM-RBEMOOQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C[N+](=CC=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C[N+](=CC=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O14P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901018980 | |

| Record name | 3-Acetylpyridine adenine dinucleotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-08-8 | |

| Record name | Acetylpyridine adenine dinucleotide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetylpyridine adenine dinucleotide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetylpyridine adenine dinucleotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetylpyridine-adenine dinucleotide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。